5-bromo-2-chloro-N-(4-methylcyclohexyl)benzamide
Description
5-Bromo-2-chloro-N-(4-methylcyclohexyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromine (Br) at position 5 and chlorine (Cl) at position 2. The amide nitrogen is attached to a 4-methylcyclohexyl group, introducing steric bulk and lipophilicity. The 4-methylcyclohexyl substituent differentiates it from simpler benzamides, likely influencing solubility, metabolic stability, and target binding.
Properties
Molecular Formula |
C14H17BrClNO |
|---|---|
Molecular Weight |
330.65 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(4-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C14H17BrClNO/c1-9-2-5-11(6-3-9)17-14(18)12-8-10(15)4-7-13(12)16/h4,7-9,11H,2-3,5-6H2,1H3,(H,17,18) |
InChI Key |
YMBHLZHHXUZBTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(4-methylcyclohexyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Chlorination: The addition of a chlorine atom to the benzene ring.
Amidation: The formation of the amide bond by reacting the bromochlorobenzene derivative with 4-methylcyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-(4-methylcyclohexyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
5-Bromo-2-chloro-N-(4-methylcyclohexyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(4-methylcyclohexyl)benzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
5-Bromo-2-Chloro-N-(2-Methoxyethyl)Benzamide
- Molecular Formula: C₁₀H₁₁BrClNO₂
- Molecular Weight : 292.56 g/mol
- Key Differences : The 2-methoxyethyl group is smaller and more polar than the 4-methylcyclohexyl group. This reduces steric hindrance and increases water solubility due to the ether oxygen.
- Implications : Enhanced solubility may improve bioavailability but reduce membrane permeability compared to the target compound.
5-Bromo-2-Chloro-N-(4-Methyl-1-Piperazinyl)Benzamide
- Molecular Formula : C₁₂H₁₄BrClN₂O
- Molecular Weight : 333.61 g/mol (estimated)
- Key Differences : The piperazinyl group introduces a basic nitrogen, enabling salt formation and altering pharmacokinetics (e.g., increased solubility at acidic pH).
- Implications: Potential for enhanced CNS penetration due to the amine’s ability to cross the blood-brain barrier, unlike the non-basic 4-methylcyclohexyl group.
5-Bromo-2-Chloro-N-(Quinolin-8-yl)Benzamide
- Molecular Formula : C₁₆H₁₀BrClN₂O
- Molecular Weight : 361.62 g/mol
- Key Differences: The quinolin-8-yl substituent is aromatic and planar, promoting π-π stacking interactions.
Substituent Variations on the Benzamide Core
4-Bromo-N-Cyclohexyl-2-Methoxybenzamide
4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide
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